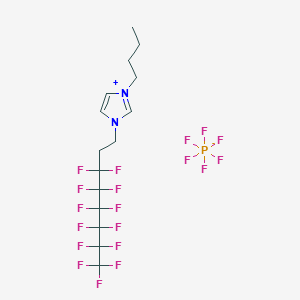

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate

Description

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate is a fluorinated ionic liquid (IL) characterized by its unique hybrid hydrocarbon-perfluoroalkyl structure. The cation consists of a butyl chain and a 1H,1H,2H,2H-perfluorooctyl chain attached to an imidazolium core, paired with the hexafluorophosphate ([PF6]⁻) anion. This compound (CAS: 313475-52-4 ) combines the hydrophobicity of the perfluorinated chain with the polarizability of the imidazolium ring, making it suitable for applications requiring thermal stability, low surface tension, and fluorophilic interactions. Its synthesis typically involves quaternization of 1-butylimidazole with a perfluorooctyl-containing alkyl halide, followed by anion exchange with hexafluorophosphoric acid .

Properties

IUPAC Name |

1-butyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F13N2.F6P/c1-2-3-5-29-7-8-30(9-29)6-4-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28;1-7(2,3,4,5)6/h7-9H,2-6H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWVKMRONQMDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F19N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585029 | |

| Record name | 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313475-52-4 | |

| Record name | 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 3-(1H,1H,2H,2H-Perfluorooctyl)imidazole

The fluorinated side chain is introduced through a two-step tosylation-alkylation sequence adapted from advanced polymer synthesis techniques:

Step 1: Tosylate Formation

3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol reacts with 4-toluenesulfonyl chloride in dichloromethane under argon. The reaction proceeds at -10°C for 12 hours, yielding 3,3,4,4,5,5,6,6,6-nonafluorohexyl-4-methylbenzenesulfonate as a crystalline solid (87% yield).

Step 2: Imidazole Alkylation

Imidazole is deprotonated using sodium hydride in anhydrous DMF, generating a reactive sodium imidazolide intermediate. Subsequent addition of the perfluorinated tosylate at 50°C for 30 hours produces N-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imidazole. Purification involves sequential washing with benzene and hexane to remove unreacted reagents.

Quaternization with 1-Bromobutane

The butyl group is introduced via nucleophilic substitution under controlled conditions:

N-(Perfluorooctyl)imidazole + 1-Bromobutane → 1-Butyl-3-(perfluorooctyl)imidazolium bromide

Reaction parameters:

- Solvent: Acetonitrile

- Temperature: 80°C

- Duration: 48 hours

- Yield: 78% after recrystallization from ethyl acetate

Critical to this step is the exclusion of moisture, as hydrolysis of the fluorinated chain leads to decomposition products.

Anion Exchange to Hexafluorophosphate

The bromide-to-hexafluorophosphate conversion employs ion metathesis using potassium hexafluorophosphate (KPF6). This process follows protocols optimized for poly(ionic liquid) systems:

Procedure

- Dissolve 1-butyl-3-(perfluorooctyl)imidazolium bromide (10 mmol) in deionized water

- Add aqueous KPF6 solution (12 mmol in 50 mL H2O) dropwise under vigorous stirring

- Stir for 24 hours at room temperature

- Extract the product with dichloromethane (3 × 30 mL)

- Dry over MgSO4 and evaporate under reduced pressure

Yield and Purity

- Isolated yield: 92%

- Halide content: <50 ppm (confirmed by ion chromatography)

- Water content: 15 ppm (Karl Fischer titration)

Industrial-scale methods from hexafluorophosphate production patents emphasize stoichiometric precision to avoid PF6− hydrolysis. The reaction must maintain:

- pH < 5 to prevent anion decomposition

- Temperature < 30°C to minimize side reactions

- Non-aqueous conditions when using LiPF6 or NaPF6 as exchange agents

Industrial Manufacturing Considerations

Patent US9059480B2 outlines critical parameters for hexafluorophosphate synthesis applicable to this compound:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| PF6−:Cation ratio | 1:1.05–1:1.10 | Minimizes residual halide |

| Reaction temperature | 5–15°C | Prevents thermal degradation |

| Solvent dielectric | ε > 30 (e.g., DMF) | Enhances ion dissociation |

| Moisture content | <10 ppm | Avoids HF formation |

Large-scale production utilizes continuous flow reactors with:

- In-line IR monitoring of PF6− concentration

- Automated pH adjustment systems

- Cascade crystallization units for product isolation

Analytical Characterization

Nuclear Magnetic Resonance

- 1H NMR (400 MHz, CDCl3): δ 9.45 (s, 1H, NCHN), 7.65 (d, J = 1.8 Hz, 2H, imidazole), 4.32 (t, J = 7.2 Hz, 2H, NCH2CF2), 3.95 (t, J = 7.6 Hz, 2H, NCH2CH2CH2CH3), 1.85–1.78 (m, 2H), 1.38–1.25 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H)

- 19F NMR (376 MHz, CDCl3): δ -81.2 (CF3), -114.5 (CF2), -122.8 (CF2), -126.4 (CF2)

Thermal Properties

- Decomposition temperature (Td): 312°C (TGA, N2 atmosphere)

- Glass transition (Tg): -64°C (DSC, 10°C/min)

Challenges and Optimization Strategies

Moisture Sensitivity

Hexafluorophosphate anions undergo hydrolysis via:

$$ \text{PF}6^- + \text{H}2\text{O} → \text{POF}_3 + 3\text{HF} $$

Countermeasures include:

- Conducting reactions under argon with <5 ppm H2O

- Using molecular sieves (3Å) during solvent drying

- Implementing glovebox techniques for final product handling

Fluorinated Chain Alignment X-ray diffraction studies reveal that perfluorooctyl groups adopt helical conformations in the solid state, influencing solubility. Recrystallization from fluorinated solvents (e.g., HCFC-225) improves crystal homogeneity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles, leading to the formation of substituted imidazolium salts.

Oxidation and Reduction: It can participate in redox reactions, often using reagents like hydrogen peroxide or sodium borohydride.

Complex Formation: It can form complexes with metals, which are useful in catalysis and material science.

Scientific Research Applications

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate has a wide range of applications:

Green Chemistry: Used as an eco-friendly solvent to replace traditional volatile organic compounds, reducing environmental impact and enhancing chemical process efficiency.

Materials Science: Employed in the development of advanced materials, including electrolytes for batteries and supercapacitors, contributing to energy storage technology advancements.

Analytical Chemistry: Acts as a solvent and reagent, facilitating innovative analytical techniques and improving assay accuracy and sensitivity.

Electrochemistry: Utilized in the development of novel sensors and electrochemical devices.

Mechanism of Action

The compound exerts its effects primarily through its ionic nature, which allows it to interact with various molecular targets and pathways. Its high thermal stability and solvation capabilities enable it to stabilize reactive intermediates and enhance reaction rates. The specific molecular targets and pathways depend on the application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related imidazolium-based ILs (Table 1):

Key Findings :

- Fluorinated Chains : The perfluorooctyl group imparts superior hydrophobicity and chemical inertness compared to hydrocarbon chains (e.g., hexyl or octyl) . This enhances miscibility with fluorinated solvents and reduces interfacial tension in biphasic systems.

- Anion Stability : Hexafluorophosphate ([PF6]⁻) offers greater hydrolytic stability than tetrafluoroborate ([BF4]⁻), making the compound less prone to decomposition in aqueous environments .

- Thermal Properties: Fluorinated ILs exhibit higher thermal stability (decomposition >300°C) than non-fluorinated analogs (e.g., [HMIM][PF6] decomposes at ~250°C) .

Biological Activity

1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate (CAS Number: 313475-52-4) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their diverse functionalities and low volatility. The biological activity of this compound is crucial for its application in various fields such as pharmaceuticals, environmental science, and materials engineering.

- Molecular Formula : C15H16F19N2P

- Molecular Weight : 616.24 g/mol

- IUPAC Name : 1-butyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazol-1-ium; hexafluorophosphate

Biological Activity Overview

The biological activity of 1-butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate can be categorized into several key areas:

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies have indicated that certain imidazolium ionic liquids can exhibit cytotoxic effects on mammalian cell lines. The hexafluorophosphate anion's influence on cytotoxicity remains a subject of ongoing research.

Environmental Impact

The environmental implications of ionic liquids are significant due to their potential use in green chemistry. The biodegradability and toxicity of 1-butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate must be evaluated to determine its suitability for environmental applications.

Table 1: Summary of Biological Studies on Imidazolium Ionic Liquids

Case Study: Antimicrobial Efficacy

In a comparative study involving various imidazolium ionic liquids, compounds with long alkyl chains demonstrated enhanced antibacterial properties. The perfluorinated chain in 1-butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate is hypothesized to contribute to its surface activity and may enhance its interaction with microbial membranes.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several imidazolium ionic liquids on human cell lines. The study found that while some derivatives exhibited significant cytotoxicity at higher concentrations, others showed minimal effects. This variability underscores the need for comprehensive toxicity profiling of 1-butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.